Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
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Overview
Description
Methyl 4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- The synthesis of novel arylazopyrazolones substituted with thiazolyhydrazone, which showed significant antimicrobial activity against various bacteria and fungi, represents a crucial step in developing new antimicrobial agents (Shah, 2014).
Anticancer Activity
- A study on 4-thiazolidinones containing benzothiazole moiety evaluated their antitumor screening, revealing certain compounds' anticancer activity on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines. This indicates the potential of these compounds in cancer therapy (Havrylyuk et al., 2010).
Quantum Chemical Studies
- Quantum chemical studies on (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate provided insights into the compound's molecular structure, vibrational frequencies, NMR chemical shifts, and non-linear optical (NLO) properties, aiding in the understanding of its chemical behavior (Şahin et al., 2015).
Antihypertensive Agents
- The synthesis of compounds with potential antihypertensive α-blocking activity, starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, highlights the application of these compounds in developing new treatments for hypertension (Abdel-Wahab et al., 2008).
Antimicrobial Analogs
- Microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs showed that certain compounds are highly active against selected bacterial and fungal strains. This research contributes to the development of new antimicrobial agents (Desai et al., 2013).
Mechanism of Action
Target of Action
These include enzymes like matrix metallo-proteinases and kinases, as well as anti-apoptotic BCL2 family proteins . These targets play crucial roles in various biological processes, including cell growth, inflammation, and apoptosis.
Mode of Action
Thiazole derivatives are known to inhibit the activity of their targets, leading to various downstream effects . For instance, inhibition of matrix metallo-proteinases can prevent the breakdown of extracellular matrix, which is a key process in tissue remodeling and cancer metastasis.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . For instance, they can affect the pathways related to inflammation, apoptosis, and cell growth.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability. The specific impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
Thiazole derivatives are known to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a wide range of molecular and cellular effects.
Future Directions
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary greatly depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
methyl 4-[[(4-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-4-3-5-13-14(10)18-17(24-13)20-19-15(21)11-6-8-12(9-7-11)16(22)23-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYRINUTCRFMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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